Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-
Overview
Description
Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound features a benzenemethanol core substituted with an imidazole ring via an ethoxy linker. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- typically involves the reaction of 4-hydroxybenzyl alcohol with 2-(1H-imidazol-1-yl)ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzenemethanol attacks the ethyl bromide, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-(2-(1H-imidazol-1-yl)ethoxy)benzaldehyde or 4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid.
Reduction: Formation of hydrogenated imidazole derivatives.
Substitution: Formation of various substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the compound can interact with biological membranes, affecting their permeability and function . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- can be compared with other similar compounds such as:
4-(2-(1H-imidazol-1-yl)ethoxy)phenol: Similar structure but with a phenol group instead of a benzylic alcohol.
4-(2-(1H-imidazol-1-yl)ethoxy)benzaldehyde: An oxidized form of the compound with an aldehyde group.
4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid: Another oxidized form with a carboxylic acid group.
These compounds share the imidazole-ethoxy linkage but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
[4-(2-imidazol-1-ylethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-9-11-1-3-12(4-2-11)16-8-7-14-6-5-13-10-14/h1-6,10,15H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNYXDJGFLTMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143004 | |
Record name | Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100199-60-8 | |
Record name | Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100199608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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